

PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820

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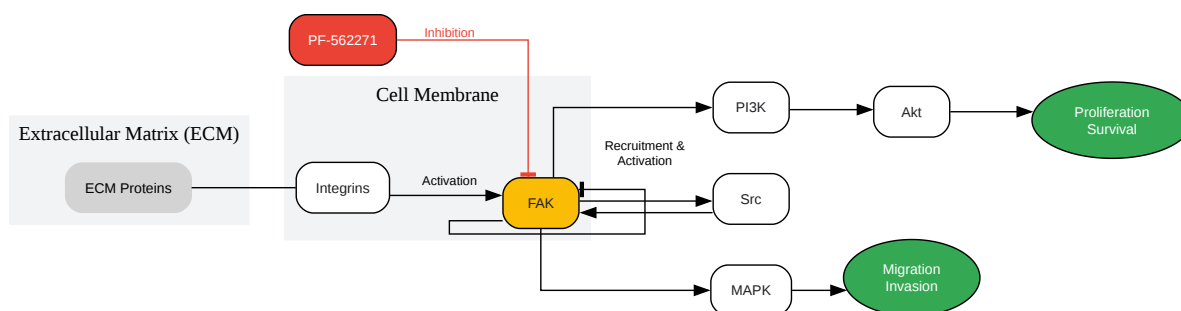
Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for integrins and growth factor receptors.[1][2][3][4] Its activation, marked by autophosphorylation at Tyrosine 397 (Y397), triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, adhesion, and migration.[2][3][5][6] Dysregulation of FAK activity is frequently implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][2][4]

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[7][8] It also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[7][8] By binding to the ATP-binding cleft of FAK, PF-562271 effectively blocks its kinase activity, thereby preventing the crucial Y397 autophosphorylation and subsequent activation of downstream pathways like PI3K/AKT and MAPK.[5][9] These application notes provide detailed protocols for evaluating the in vitro efficacy of **PF-562271 hydrochloride** in key cell-based assays.

FAK Signaling Pathway and Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins and how PF-562271 intervenes in this pathway.



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FAK signaling and inhibition by PF-562271.

Quantitative Data Summary

The following tables summarize representative data for the effects of **PF-562271 hydrochloride** in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of PF-562271

Target Kinase	Assay Type	IC ₅₀ (nM)
FAK	Cell-Free	1.5
Pyk2	Cell-Free	13 - 14
p-FAK (Y397)	Cell-Based	5.0

Data compiled from publicly available sources.[\[7\]](#)[\[8\]](#)[\[10\]](#)

Table 2: Effect of PF-562271 on Cancer Cell Viability (SRB Assay)

Treatment Group	Concentration (μM)	Percent Viability (Mean \pm SD)
Vehicle Control (0.1% DMSO)	0	100 \pm 5.2
PF-562271 Hydrochloride	0.1	92 \pm 4.8
PF-562271 Hydrochloride	1.0	65 \pm 6.1
PF-562271 Hydrochloride	2.5	48 \pm 5.5
PF-562271 Hydrochloride	5.0	27 \pm 3.9
PF-562271 Hydrochloride	10.0	11 \pm 2.4

Representative data modeled on typical results for FAK inhibitors.

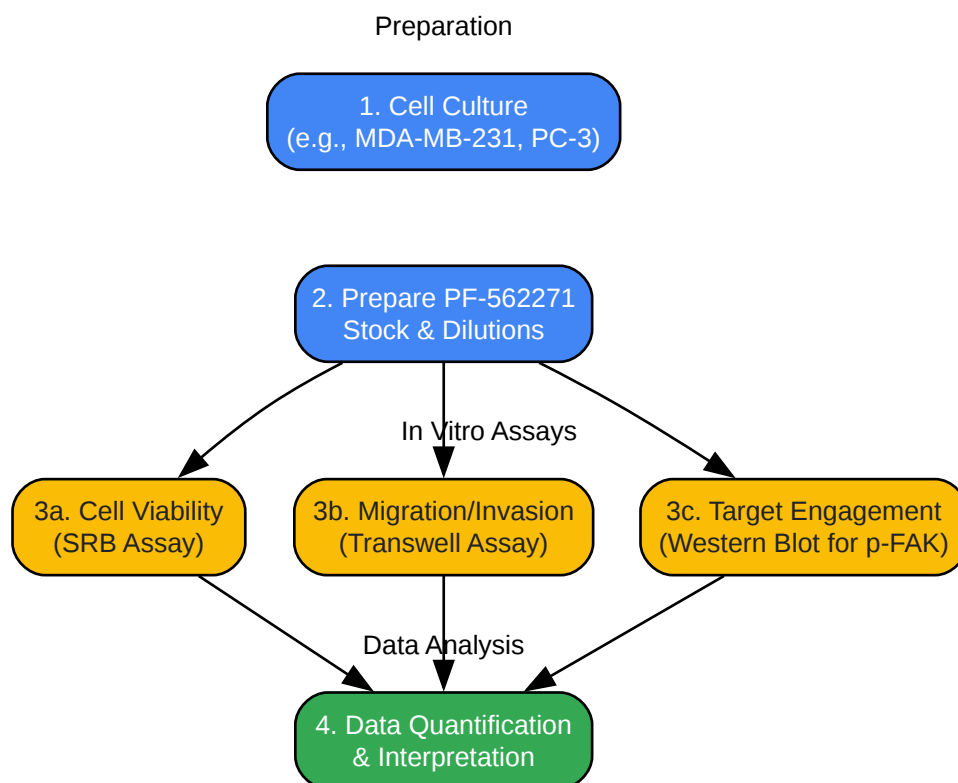
Table 3: Effect of PF-562271 on Cancer Cell Invasion (Transwell Assay)

Treatment Group	Concentration (nM)	Invading Cells (Mean \pm SD)	Percent Invasion Inhibition (%)
Vehicle Control (0.1% DMSO)	0	450 \pm 30	0
PF-562271 Hydrochloride	10	315 \pm 25	30
PF-562271 Hydrochloride	50	180 \pm 18	60
PF-562271 Hydrochloride	100	99 \pm 12	78
PF-562271 Hydrochloride	250	41 \pm 8	91

Representative data modeled on typical results for FAK inhibitors.

Experimental Protocols

The following diagram provides a high-level overview of the experimental workflow for assessing a FAK inhibitor.



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General workflow for in vitro inhibitor testing.

Protocol 1: Western Blot for Phospho-FAK (Y397) Inhibition

This protocol details the method to assess the direct impact of PF-562271 on its primary target, FAK autophosphorylation.

1. Materials:

- Cell Line: Appropriate cancer cell line with active FAK signaling (e.g., MDA-MB-231, PC-3, SW620).

- Reagents: **PF-562271 hydrochloride**, DMSO, complete culture medium, PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktails.[5][8][11]
- Antibodies: Primary antibodies against phospho-FAK (Y397) and total FAK; appropriate HRP-conjugated secondary antibody.
- Equipment: Cell culture supplies, SDS-PAGE and Western blot equipment, chemiluminescence detection system.

2. Procedure:

- Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
- Inhibitor Treatment: Serum-starve cells for 12-24 hours if necessary. Treat cells with various concentrations of PF-562271 (e.g., 0, 10, 50, 100, 250 nM) for 1-6 hours. Include a vehicle control (DMSO).[12]
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[5][11]
- Protein Quantification: Scrape and collect cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5][11] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load 20-40 μ g of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins, then transfer them to a PVDF membrane.[2][5]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
 - Incubate the membrane with primary anti-p-FAK (Y397) antibody overnight at 4°C.[2][3]
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
- Re-probing: Strip the membrane and re-probe with an anti-total FAK antibody to normalize for protein loading.

Protocol 2: Cell Viability/Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a colorimetric method that estimates cell number based on total cellular protein content.[13][14]

1. Materials:

- Cell Line: Adherent cancer cell line of interest.
- Reagents: **PF-562271 hydrochloride**, DMSO, complete culture medium, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, 1% acetic acid, 10 mM Tris base solution.[13][15]
- Equipment: 96-well plates, multichannel pipette, microplate reader.

2. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow attachment.[15]
- Compound Treatment: Treat cells with a serial dilution of **PF-562271 hydrochloride** (e.g., 0.1 to 10 μ M) or vehicle control (DMSO) for 48-72 hours.[12]
- Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9][13]
- Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or deionized water. Allow plates to air dry completely.[9][15]

- Staining: Add 100 μ L of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9][15]
- Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[9] Allow plates to air dry completely.
- Solubilization: Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[9][15]
- Data Acquisition: Read the absorbance (optical density) on a microplate reader at a wavelength of 510-570 nm.[15]
- Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3: Cell Migration and Invasion (Transwell Assay)

This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[1][4][7][16]

1. Materials:

- Cell Line: Motile/invasive cancer cell line.
- Reagents: **PF-562271 hydrochloride**, DMSO, serum-free and complete culture medium, Matrigel (for invasion assay), fixation solution (e.g., methanol or 4% paraformaldehyde), staining solution (e.g., 0.1% Crystal Violet).[1][4]
- Equipment: 24-well plates with Transwell inserts (typically 8 μ m pores), cotton swabs, microscope.

2. Procedure:

- Insert Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel in cold, serum-free medium. Add 50-100 μ L of the diluted Matrigel to the upper chamber of

each Transwell insert and incubate at 37°C for 4-6 hours to allow gelation.[1][4] For migration assays, this step is omitted.

- Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest cells and resuspend them in serum-free medium at $1-5 \times 10^5$ cells/mL.[1]
- Inhibitor Pre-treatment: Pre-treat the cell suspension with various concentrations of PF-562271 or vehicle control for 30-60 minutes at 37°C.[1]
- Assay Assembly: Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[1][4] Seed 200 μ L of the pre-treated cell suspension into the upper chamber.
- Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.[1][4]
- Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[1][7]
- Fixation and Staining:
 - Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes.[1][4]
 - Wash with PBS and stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.[1]
- Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random microscopic fields per insert. Calculate the average number of cells per field.[1]
- Data Analysis: Calculate the percentage of migration/invasion inhibition for each PF-562271 concentration compared to the vehicle control.

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